molecular formula C17H16N4 B4911364 N-amino-N'-(4-methylphenyl)quinoline-2-carboximidamide

N-amino-N'-(4-methylphenyl)quinoline-2-carboximidamide

Cat. No.: B4911364
M. Wt: 276.34 g/mol
InChI Key: CBNNBZCFBGLRHZ-UHFFFAOYSA-N
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Description

N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide consists of a quinoline ring system substituted with an amino group and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline with 4-methylphenylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an appropriate reagent to introduce the amino group at the desired position .

Industrial Production Methods

Industrial production of N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections and cancer.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-amino-N'-(4-methylphenyl)quinoline-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-12-6-9-14(10-7-12)19-17(21-18)16-11-8-13-4-2-3-5-15(13)20-16/h2-11H,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNNBZCFBGLRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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